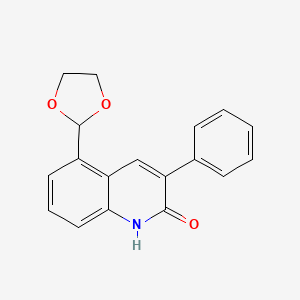
cis/trans-1-Chloro-1,2-cyclopropanedicarboxylic acid 1-isopropyl ester, 90%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis/trans-1-Chloro-1,2-cyclopropanedicarboxylic acid 1-isopropyl ester, 90% (abbreviated as cis/trans-1-Cl-1,2-CPDA-1-IPE-90%) is an organic compound most commonly used in laboratory experiments. It is a colorless liquid with a high boiling point and a low melting point. It is insoluble in water, but is soluble in organic solvents such as ether, chloroform, and acetone. This compound has a wide range of applications in the field of chemistry, including synthesis and catalysis.
Aplicaciones Científicas De Investigación
Cis/trans-1-Cl-1,2-CPDA-1-IPE-90% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, including heterocyclic compounds, organometallic compounds, and cyclopropane-containing compounds. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, it has been used as a catalyst for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes.
Mecanismo De Acción
The mechanism of action of cis/trans-1-Cl-1,2-CPDA-1-IPE-90% is not fully understood. However, it is believed that the reaction of the acid with the ester is mediated by the Lewis acid, which facilitates the formation of a cyclopropane ring. This cyclopropane ring is then able to undergo further reactions, such as ring-opening, rearrangement, and hydrolysis, depending on the conditions of the reaction.
Biochemical and Physiological Effects
Cis/trans-1-Cl-1,2-CPDA-1-IPE-90% is not known to have any significant biochemical or physiological effects on humans or other organisms. However, it is important to note that the compound is a potential irritant, and should be handled with caution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using cis/trans-1-Cl-1,2-CPDA-1-IPE-90% in laboratory experiments is its low cost and wide availability. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is not soluble in water, which can limit its use in certain applications.
Direcciones Futuras
The potential applications of cis/trans-1-Cl-1,2-CPDA-1-IPE-90% are still being explored. Some possible future directions for research include the use of the compound in the synthesis of novel materials, such as nanomaterials, and the use of the compound as a catalyst for the synthesis of organic compounds. Additionally, further research could be done to explore the potential biochemical and physiological effects of the compound.
Métodos De Síntesis
The most common method for synthesizing cis/trans-1-Cl-1,2-CPDA-1-IPE-90% is the reaction of 1,2-cyclopropanedicarboxylic acid with 1-chloro-1,2-cyclopropanedicarboxylic acid 1-isopropyl ester in the presence of a catalytic amount of a Lewis acid. This reaction is typically carried out in an inert atmosphere at temperatures between 90-120°C.
Propiedades
IUPAC Name |
2-chloro-2-propan-2-yloxycarbonylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4/c1-4(2)13-7(12)8(9)3-5(8)6(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLUOZPGKXQMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC1C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis/trans-1-Chloro-1,2-cyclopropanedicarboxylic acid 1-isopropyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-Bis(t-butyl-2,2'-bipyridine]bis[5-methyl-2-(4-methyl-2-pyridinyl-kN)phenyl-kC]iridium hexafluorophosphate, 95%](/img/structure/B6301829.png)

![delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3](/img/structure/B6301850.png)
![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)



![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)



![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)

